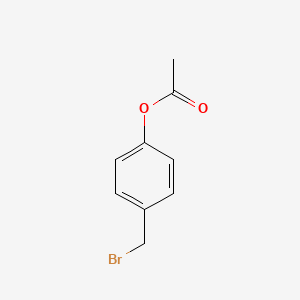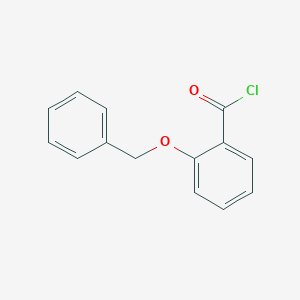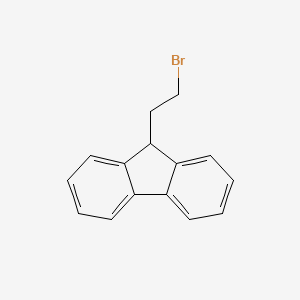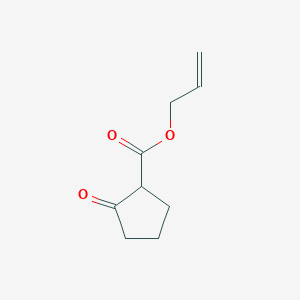dimethyl- CAS No. 149051-24-1](/img/structure/B1278846.png)
Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-
Vue d'ensemble
Description
“Silane, (9-bromononyl)oxydimethyl-” is a chemical compound with the molecular formula C15H33BrOSi . It is also known as 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane . This compound is used in scientific research and development .
Synthesis Analysis
The synthesis of 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane involves the reaction of 9-Bromo-1-nonanol and tert-Butyldimethylsilyl chloride .Molecular Structure Analysis
The molecular weight of “Silane, (9-bromononyl)oxydimethyl-” is 337.41 g/mol . The molecular structure consists of a silane group (SiH4-nRn), where R is an organic functional group.Applications De Recherche Scientifique
1. Synthesis and Structure Studies
Silane compounds, including derivatives like (9-bromononyl)oxydimethyl-silane, are often subjects of synthesis and structural analysis. For example, studies have investigated the synthesis of various silane compounds and analyzed their structural characteristics. The research on silanes typically focuses on understanding their chemical properties, which are crucial for various applications in materials science and chemistry (Bajwa, Prasad, & Repič, 2006).
2. Biomedical and Dental Research
Silanes, including similar compounds, have been researched in the context of biomedical applications. For instance, studies have focused on understanding how these compounds interact with biological systems, such as their potential genetic effects in mammalian cells (Schweikl, Schmalz, & Weinmann, 2004). Such research is pivotal for assessing the safety and effectiveness of these compounds in medical and dental materials.
3. Computational Chemistry
Computational studies have been conducted to predict and analyze the structures of silane compounds. These studies use techniques like ab initio and Density Functional Theory (DFT) to explore the molecular structure and stability of silanes. This research helps in predicting the behavior of these compounds in various chemical environments and can guide experimental synthesis (Belogolova & Sidorkin, 2004).
4. Surface Chemistry and Materials Science
Silanes are studied for their surface chemistry properties, which are important in materials science. Investigations include examining the interactions of silanes with surfaces, which is essential for applications like coatings, adhesives, and surface modifiers. This research has practical implications in industries ranging from electronics to biomaterials (Goel, Singh, & Mehrotra, 1976).
Propriétés
IUPAC Name |
9-bromononoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJACWRNPJLOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453211 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149051-24-1 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

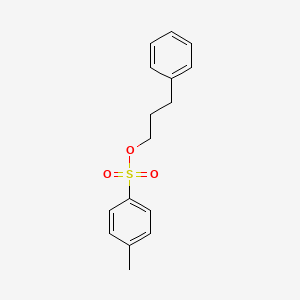
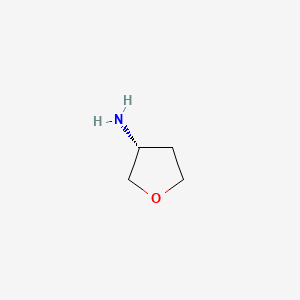


![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

